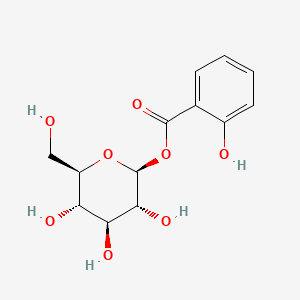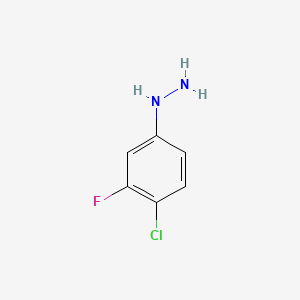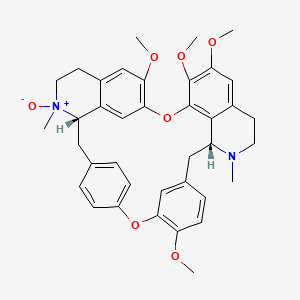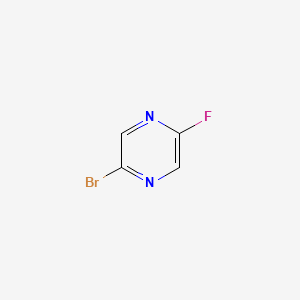
DIISOPROPYL METHYLPHOSPHONATE-D14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl methylphosphonate (DIMP), also known as diisopropyl methane-phosphonate and phosphonic acid and methyl-bis-(1-methylethyl)ester, is a chemical by-product in the production of sarin gas . It is used as a precursor to prepare beta-keto phosphonates and acts as an intermediate for Horner-Wadsworth-Emmons olefination of carbonyl compounds .
Synthesis Analysis
DIMP is prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method, introduced by McKenna, is favored due to its convenience, high yields, very mild conditions, and chemoselectivity .Molecular Structure Analysis
The molecular formula of DIMP is C7H17O3P . Its average mass is 180.182 Da and its monoisotopic mass is 180.091537 Da . The structure of DIMP is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
High-temperature pyrolysis of DIMP is conducted in a shock tube within a temperature range of 1400 - 1800 K at near 1 atm pressure . The reaction mechanism was developed using the Lawrence Livermore National Lab (LLNL)’s OPC mechanism .Physical And Chemical Properties Analysis
DIMP is a colorless liquid . It does not easily evaporate and can stay in water and soil for years . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1205608-66-7 |
|---|---|
Produktname |
DIISOPROPYL METHYLPHOSPHONATE-D14 |
Molekularformel |
C7H17O3P |
Molekulargewicht |
194.269 |
IUPAC-Name |
1,1,1,2,3,3,3-heptadeuterio-2-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy(methyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H17O3P/c1-6(2)9-11(5,8)10-7(3)4/h6-7H,1-5H3/i1D3,2D3,3D3,4D3,6D,7D |
InChI-Schlüssel |
WOAFDHWYKSOANX-MFVRGKIVSA-N |
SMILES |
CC(C)OP(=O)(C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



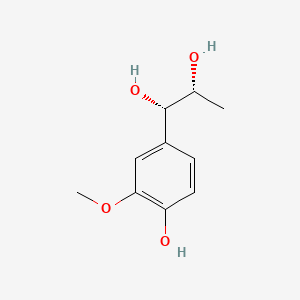
![6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B580409.png)

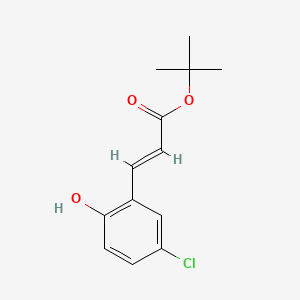

![tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B580413.png)

![4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine](/img/structure/B580417.png)
![1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B580418.png)
